
2-Phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is a synthetic organic compound characterized by the presence of a phenyl group and a trimethoxyphenyl group attached to an oxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with phenylacetic acid derivatives under acidic or basic conditions to form the oxazole ring. The reaction is often catalyzed by reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, resulting in the formation of reduced analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It exhibits promising anti-cancer, anti-inflammatory, and anti-microbial properties, making it a candidate for drug development.
Industry: It is used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trimethoxyphenyl group is known to inhibit tubulin polymerization, which disrupts cell division and leads to anti-cancer effects. Additionally, the compound may interact with other proteins involved in signal transduction pathways, contributing to its biological activities.
類似化合物との比較
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for the treatment of genital warts and exhibits similar anti-mitotic activity.
Combretastatin: A potent microtubule-targeting agent with structural similarities.
Uniqueness: 2-Phenyl-5-(3,4,5-trimethoxyphenyl)oxazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the oxazole ring, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
89205-24-3 |
|---|---|
分子式 |
C19H18N2O5 |
分子量 |
354.4 g/mol |
IUPAC名 |
2-phenyl-5-(3,4,5-trimethoxyphenyl)-1,3-oxazole-4-carboxamide |
InChI |
InChI=1S/C19H18N2O5/c1-23-13-9-12(10-14(24-2)17(13)25-3)16-15(18(20)22)21-19(26-16)11-7-5-4-6-8-11/h4-10H,1-3H3,(H2,20,22) |
InChIキー |
AHLPYPYPMMOUDM-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=CC(=C1OC)OC)C2=C(N=C(O2)C3=CC=CC=C3)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


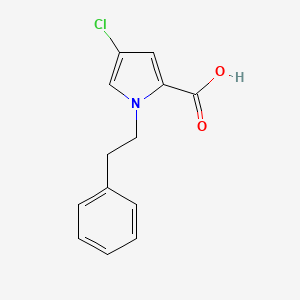
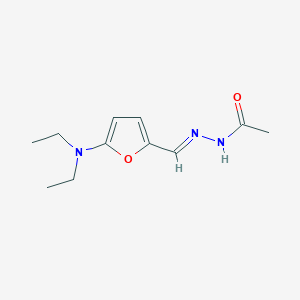
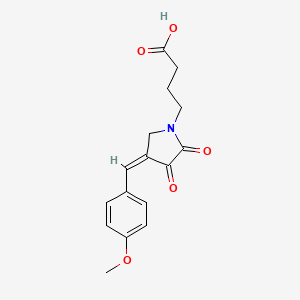
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)
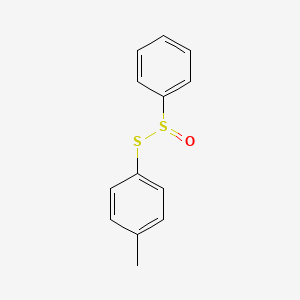
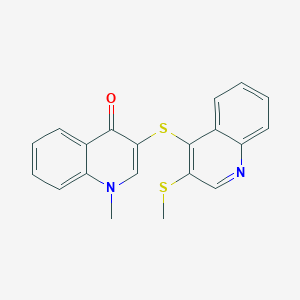
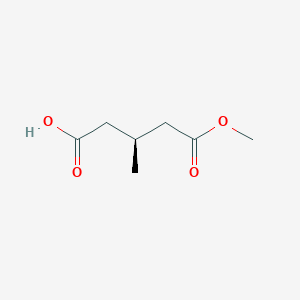
![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)


![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
